![molecular formula C14H17BrO3 B2612977 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 827592-06-3](/img/structure/B2612977.png)
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
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Description
“3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is a chemical compound . It has a molecular weight of 299.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
. This code provides a specific description of the compound’s molecular structure. For a detailed structural analysis, computational methods like Density Functional Theory (DFT) can be used . Physical And Chemical Properties Analysis
“3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Organic Synthesis Applications
Brominated benzaldehydes are pivotal in organic synthesis, serving as intermediates for the construction of complex molecules. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde through the bromination of 3-hydroxybenzaldehyde demonstrates the reactivity of such compounds under various conditions, enabling the synthesis of novel derivatives with potential applications in material science and pharmaceuticals (Otterlo et al., 2004). Similarly, the synthesis of chalcone derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation for antioxidant activity, highlight the use of brominated benzaldehydes in developing bioactive compounds (Rijal, Haryadi, & Anwar, 2022).
Pharmaceutical Intermediates
Brominated benzaldehyde derivatives have been explored for their potential in pharmaceutical applications. The synthesis of non-peptide small molecular antagonist benzamide derivatives from 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene illustrates the role of brominated aldehydes in the development of novel therapeutic agents (Bi, 2015).
Material Science
The reactivity of brominated benzaldehydes under palladium-catalyzed cross-coupling conditions underscores their significance in material science. The review on the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes reveals their extensive use in synthesizing compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).
properties
IUPAC Name |
3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJKTRLXSAWVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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